DGKα Enzymatic Potency: Dgk|A-IN-4 (0.1 nM) vs. Same-Patent-Family DGKα Inhibitors
Dgk|A-IN-4 (Example 432, WO2021105117) exhibits a DGKα IC50 of 0.1 nM, making it 9-fold more potent than DGKα-IN-2 (0.9 nM, Example 48, WO2021105115), 2,830-fold more potent than DGKα-IN-3 (283 nM, Example 25, WO2021105115), 13.8-fold more potent than DGKα-IN-6 (1.377 nM, WO2022271650), and 225-fold more potent than DGKα-IN-8 (22.491 nM, Example 51) . This places Dgk|A-IN-4 as the most potent DGKα inhibitor identified within the broader aminoquinolone patent landscape.
| Evidence Dimension | DGKα enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (Dgk|A-IN-4 / DGKα-IN-4) |
| Comparator Or Baseline | DGKα-IN-2: 0.9 nM; DGKα-IN-3: 283 nM; DGKα-IN-6: 1.377 nM; DGKα-IN-8: 22.491 nM |
| Quantified Difference | 9-fold more potent than DGKα-IN-2; ≥2,830-fold vs. DGKα-IN-3; 13.8-fold vs. DGKα-IN-6; 225-fold vs. DGKα-IN-8 |
| Conditions | Recombinant DGKα enzymatic assay; all IC50 values extracted from patent disclosures (WO2021105117, WO2021105115, WO2022271650, WO2022271684) |
Why This Matters
For researchers requiring maximal DGKα blockade at minimal compound concentrations—e.g., in low-abundance primary T-cell assays where solubility or cytotoxicity limits may constrain dosing—Dgk|A-IN-4's sub-nanomolar potency provides a wider experimental window than any other commercially available aminoquinolone-series DGKα inhibitor.
